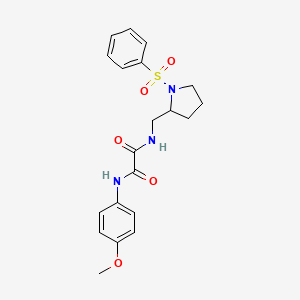
N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a phenylsulfonyl group and a methoxyphenyl group, which can contribute to its physicochemical properties and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are typically synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenylsulfonyl group, and the methoxyphenyl group. The stereochemistry of the molecule could be influenced by the sp3-hybridization of the pyrrolidine ring .作用机制
The mechanism of action of MPSP is not fully understood. However, studies have shown that MPSP can inhibit the activity of certain enzymes that are involved in cancer cell proliferation. MPSP can also induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
MPSP has been shown to have several biochemical and physiological effects. Studies have shown that MPSP can induce apoptosis in cancer cells by activating caspase enzymes. MPSP has also been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation. Additionally, MPSP has been shown to have neuroprotective effects and can protect neurons from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using MPSP in lab experiments is its small size, which makes it easy to manipulate and study. MPSP is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of using MPSP in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of MPSP. One potential direction is the development of new drugs based on the MPSP scaffold. Another direction is the study of the mechanism of action of MPSP in more detail to better understand its anti-cancer properties. Additionally, further research is needed to explore the potential applications of MPSP in other fields such as neuroscience and drug discovery.
Conclusion:
In conclusion, MPSP is a chemical compound that has gained significant attention in the field of scientific research. MPSP has several potential applications in fields such as cancer treatment, drug discovery, and neuroscience. Its small size and relative stability make it an ideal molecule for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of MPSP is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with pyrrolidine-2-carboxylic acid to form N-(4-methoxyphenyl)pyrrolidine-2-carboxamide. This compound is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxyphenyl)-N-(p-toluenesulfonyl)pyrrolidine-2-carboxamide. Finally, the reaction of this compound with oxalyl chloride leads to the formation of MPSP.
科学研究应用
MPSP has been studied extensively for its potential applications in scientific research. One of the most promising applications of MPSP is in the field of cancer treatment. Studies have shown that MPSP has anti-cancer properties and can induce apoptosis in cancer cells. MPSP has also been studied for its potential use in drug discovery as it can act as a scaffold for the development of new drugs.
属性
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-11-9-15(10-12-17)22-20(25)19(24)21-14-16-6-5-13-23(16)29(26,27)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSMIBGHIRDUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
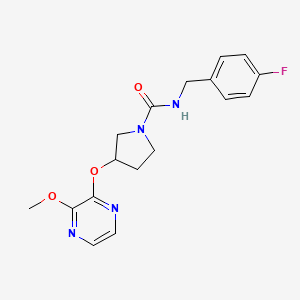
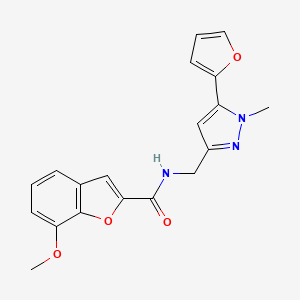
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
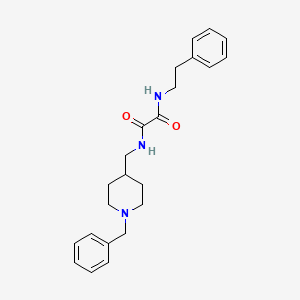
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)
![8,9-Dimethoxy-2-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2863396.png)
![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
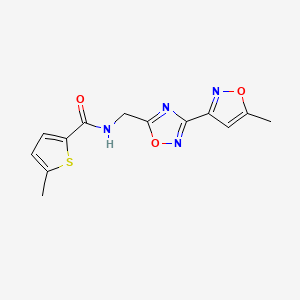
![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)
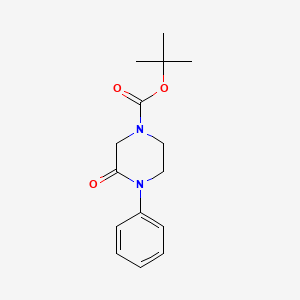
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)
![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)
